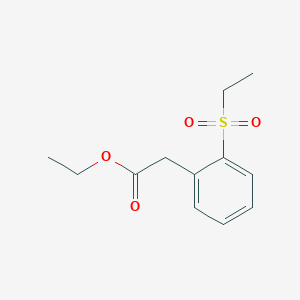

Ethyl 2-(2-ethylsulfonylphenyl)acetate

描述

Ethyl 2-(2-ethylsulfonylphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with an ethylsulfonyl (-SO₂C₂H₅) group at the ortho position and an acetoxyethyl (-CH₂COOCH₂CH₃) moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

属性

分子式 |

C12H16O4S |

|---|---|

分子量 |

256.32 g/mol |

IUPAC 名称 |

ethyl 2-(2-ethylsulfonylphenyl)acetate |

InChI |

InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-7-5-6-8-11(10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3 |

InChI 键 |

HBJCFDFBKHZLEQ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CC=CC=C1S(=O)(=O)CC |

产品来源 |

United States |

准备方法

Sulfonylation of Phenylacetic Acid Derivatives

A common approach begins with phenylacetic acid or its derivatives, which undergo sulfonylation to introduce the ethylsulfonyl group.

Step 1: Sulfonylation

Chlorosulfonic acid is added dropwise to phenylacetic acid at 0 °C, followed by stirring overnight at room temperature. This yields 2-(4-(chlorosulfonyl)phenyl)acetic acid, which contains positional isomers. Recrystallization purifies the product.Step 2: Thiolation and Alkylation

The chlorosulfonyl intermediate is converted to a mercapto derivative by reaction with potassium O-ethyl carbonodithioate, followed by hydrolysis under reflux with KOH in ethanol/water. The mercapto acid is then alkylated with bromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 30 °C overnight, yielding ethyl 2-(2-ethylthio)phenylacetate. Subsequent oxidation converts the thioether to the sulfone, completing the ethylsulfonyl substitution.

Esterification of Sulfonylated Phenylacetic Acids

Acid-Catalyzed Esterification

Sulfonylated phenylacetic acids can be esterified using ethanol and a catalytic amount of sulfuric acid at 50 °C overnight. The reaction mixture is then concentrated and extracted to isolate the ethyl ester product with high yields (up to 98% reported for related methyl esters).Base-Mediated Ester Hydrolysis and Re-esterification

In some synthetic routes, methyl esters of sulfonylated phenylacetic acids are hydrolyzed to acids using sodium hydroxide, followed by acidification and re-esterification with ethanol under acidic conditions to give the ethyl ester.

Oxidation of Thioethers to Sulfones

- The thioether intermediate (ethylthio-substituted phenylacetate) is oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is critical to achieve the ethylsulfonyl functionality in the final compound.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation of phenylacetic acid | Chlorosulfonic acid, 0 °C to RT | 0 °C to RT | Overnight | Not specified | Produces chlorosulfonyl intermediate |

| Thiolation | Potassium O-ethyl carbonodithioate, reflux | Reflux | 20 hours | Not specified | Converts chlorosulfonyl to mercapto acid |

| Alkylation | Bromoethane, K2CO3, DMF | 30 °C | Overnight | Not specified | Forms ethylthio derivative |

| Oxidation | Oxidizing agent (e.g., H2O2) | Ambient to reflux | Hours | Not specified | Converts thioether to sulfone |

| Esterification | Ethanol, H2SO4 catalytic | 50 °C | Overnight | Up to 98% | Acid-catalyzed esterification |

Representative Reaction Scheme

- Phenylacetic acid → (chlorosulfonic acid) → 2-(chlorosulfonyl)phenylacetic acid

- 2-(chlorosulfonyl)phenylacetic acid → (potassium O-ethyl carbonodithioate, reflux) → 2-(ethoxycarbonothioylthio)phenylacetic acid

- Hydrolysis → 2-(mercapto)phenylacetic acid

- Alkylation → ethyl 2-(ethylthio)phenylacetate

- Oxidation → ethyl 2-(ethylsulfonyl)phenylacetate

Notes on Purification and Characterization

- Purification is typically achieved by extraction with organic solvents such as ethyl acetate or diethyl ether, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.

- Final products are often purified by recrystallization or flash chromatography.

- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm the sulfone and ester functionalities.

化学反应分析

Types of Reactions:

Oxidation: Ethyl 2-(2-ethylsulfonylphenyl)acetate can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Ethyl 2-(2-ethylsulfonylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

作用机制

The mechanism by which ethyl 2-(2-ethylsulfonylphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

相似化合物的比较

Key Observations :

- Electronic Effects : The ethylsulfonyl group in the target compound is more electron-withdrawing than sulfanyl (-SPh) or methoxy (-OCH₃) groups, which may reduce nucleophilic aromatic substitution rates compared to halogenated analogs (e.g., 2-fluorophenyl derivatives) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。